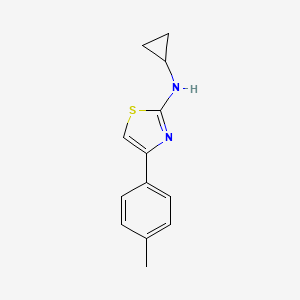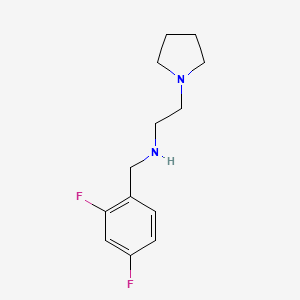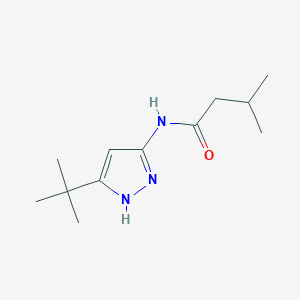
n-(4-Acetylthiazol-2-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Acetylthiazol-2-yl)butyramide: is an organic compound with the molecular formula C₉H₁₂N₂O₂S It is a derivative of butyramide, featuring a thiazole ring substituted with an acetyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide, which can then be further modified to introduce the thiazole ring and acetyl group.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which can be subsequently functionalized to obtain n-(4-Acetylthiazol-2-yl)butyramide.
Reduction of Butyraldoxime:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions:
Oxidation: n-(4-Acetylthiazol-2-yl)butyramide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: n-(4-Acetylthiazol-2-yl)butyramide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine:
Drug Development: Due to its structural features, this compound is being explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
作用機序
The mechanism of action of n-(4-Acetylthiazol-2-yl)butyramide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.
類似化合物との比較
Butyramide: The parent compound, which lacks the thiazole ring and acetyl group.
Thiazole Derivatives: Compounds such as thiazole, 4-methylthiazole, and 2-aminothiazole, which share the thiazole ring structure but differ in their substituents.
Uniqueness: n-(4-Acetylthiazol-2-yl)butyramide is unique due to the presence of both the thiazole ring and the acetyl group, which confer distinct chemical and biological properties
特性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
N-(4-acetyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-4-8(13)11-9-10-7(5-14-9)6(2)12/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChIキー |
LGVHAQHHFUTYLK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NC(=CS1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)


![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
